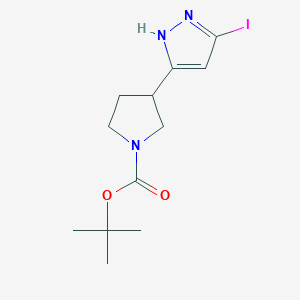![molecular formula C11H11BrClN3O2 B12976037 tert-Butyl 3-bromo-5-chloro-1H-pyrazolo[3,4-c]pyridine-1-carboxylate](/img/structure/B12976037.png)
tert-Butyl 3-bromo-5-chloro-1H-pyrazolo[3,4-c]pyridine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-bromo-5-chloro-1H-pyrazolo[3,4-c]pyridine-1-carboxylate is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by the presence of a pyrazole ring fused to a pyridine ring, with tert-butyl, bromo, and chloro substituents. It is of significant interest in medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-bromo-5-chloro-1H-pyrazolo[3,4-c]pyridine-1-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazolopyridine core, followed by the introduction of the bromo and chloro substituents. The tert-butyl ester group is then introduced to complete the synthesis. The reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-bromo-5-chloro-1H-pyrazolo[3,4-c]pyridine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromo and chloro substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds or other complex structures.
Scientific Research Applications
tert-Butyl 3-bromo-5-chloro-1H-pyrazolo[3,4-c]pyridine-1-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting kinase enzymes and other biological pathways.
Biological Studies: The compound is studied for its potential biological activities, such as anti-cancer, anti-inflammatory, and antimicrobial properties.
Chemical Biology: It serves as a probe for studying biological processes and interactions at the molecular level.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties .
Mechanism of Action
The mechanism of action of tert-Butyl 3-bromo-5-chloro-1H-pyrazolo[3,4-c]pyridine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting downstream signaling pathways. For example, it may inhibit kinase enzymes, leading to the disruption of cell signaling and proliferation in cancer cells. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-Butyl 3-bromo-5-chloro-1H-pyrazolo[3,4-c]pyridine-1-carboxylate include:
- tert-Butyl 5-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate
- tert-Butyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
- tert-Butyl 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromo and chloro groups. This unique structure can confer distinct biological activities and chemical reactivity compared to other similar compounds. The combination of these substituents can enhance its binding affinity to specific molecular targets and improve its pharmacokinetic properties.
Properties
Molecular Formula |
C11H11BrClN3O2 |
|---|---|
Molecular Weight |
332.58 g/mol |
IUPAC Name |
tert-butyl 3-bromo-5-chloropyrazolo[3,4-c]pyridine-1-carboxylate |
InChI |
InChI=1S/C11H11BrClN3O2/c1-11(2,3)18-10(17)16-7-5-14-8(13)4-6(7)9(12)15-16/h4-5H,1-3H3 |
InChI Key |
JORYRYSOVUQSGF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=CN=C(C=C2C(=N1)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-1H-pyrazolo[4,3-c]pyridine-7-carboxylic acid](/img/structure/B12975960.png)
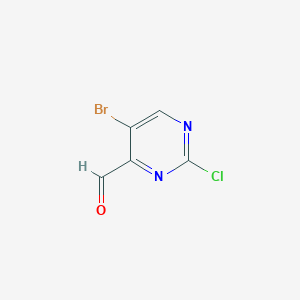
![7-Chloro-3H-imidazo[4,5-b]pyridine hydrochloride](/img/structure/B12975970.png)


![2-Mesityl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-2-ium](/img/structure/B12975982.png)
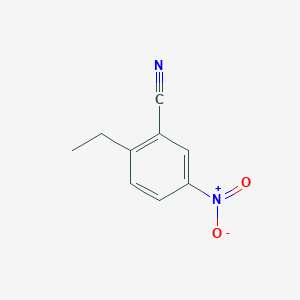
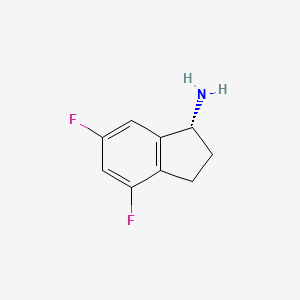

![(1R,2R,4R)-2-Amino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12975997.png)
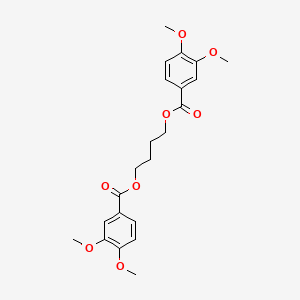
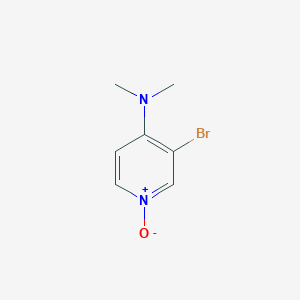
![2-(tert-Butyl) 3-ethyl (1R,3S,5R)-5-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate](/img/structure/B12976016.png)
